

Application Notes and Protocols: Investigating DNDI-6148 Resistance in Leishmania using CRISPR-Cas9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B11931583

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known mechanism of action for the antileishmanial preclinical candidate **DNDI-6148**, the role of its target in conferring resistance as validated by CRISPR-Cas9, and detailed protocols for leveraging CRISPR-Cas9 to investigate potential resistance mechanisms in Leishmania species. While the clinical development of **DNDI-6148** has been deprioritized due to preclinical toxicity signals, the methodologies described herein are broadly applicable for studying drug resistance in Leishmania.^{[1][2]}

Introduction to DNDI-6148 and its Mechanism of Action

DNDI-6148 is a novel benzoxaborole compound that has demonstrated potent in vitro and in vivo activity against visceral leishmaniasis (VL), caused by Leishmania donovani and Leishmania infantum.^{[3][4]} Early studies showed impressive efficacy, with over a 98% reduction in parasite burden in vivo.^{[3][5]} The primary mechanism of action of **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease that has not been previously exploited as a drug target in this parasite.^{[3][5]}

CRISPR-Cas9 gene editing has been instrumental in validating CPSF3 as the target of **DNDI-6148**. By introducing a specific point mutation (Asn219His) into the CPSF3 gene, researchers

were able to generate a Leishmania line that exhibited a consistent threefold decrease in sensitivity to **DNDI-6148**, confirming the critical role of this enzyme in the drug's efficacy.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to **DNDI-6148** efficacy and resistance.

Table 1: In Vivo Efficacy of **DNDI-6148**

Compound	Efficacy Metric	Result	Species Context
DNDI-6148	Reduction in parasite burden	>98%	In vivo models of VL

Source: Mowbray, C. E., et al. (2021).[3][5]

Table 2: CRISPR-Cas9 Induced Resistance to **DNDI-6148**

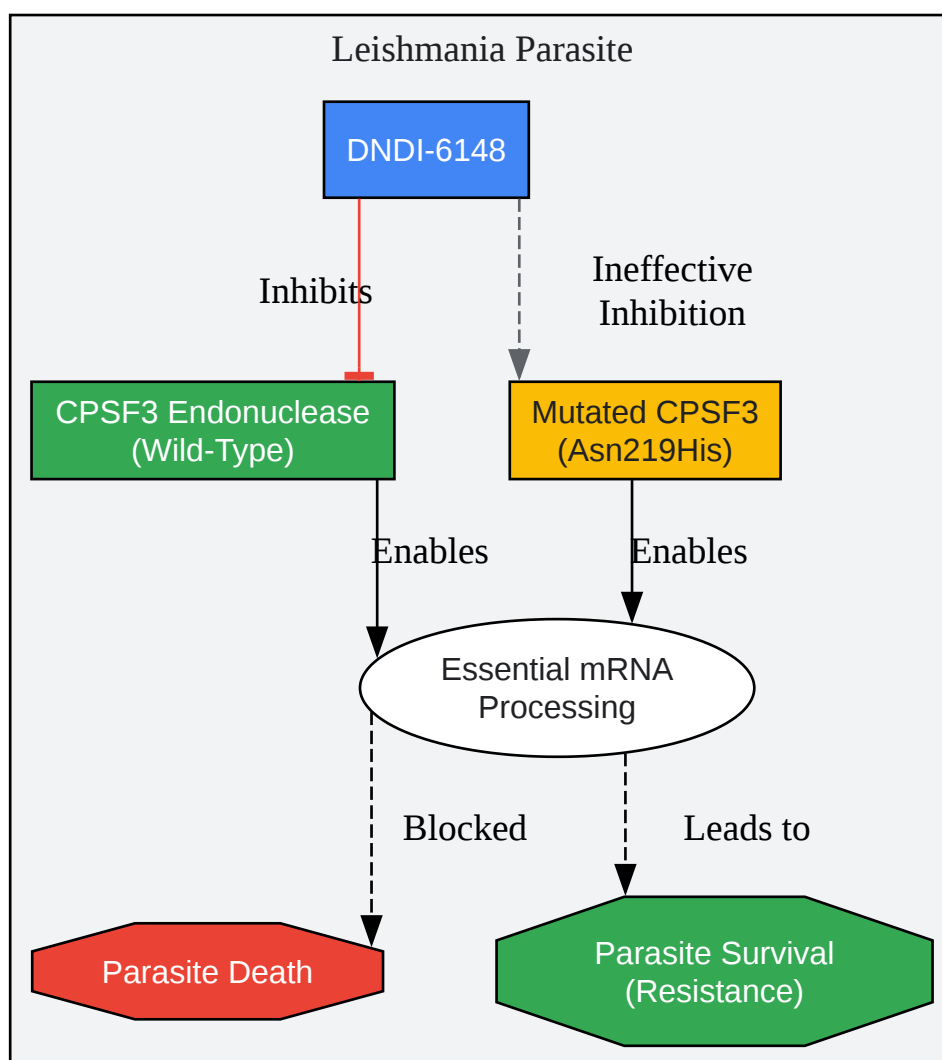
Gene Target	Genetic Modification	Resulting Phenotype	Leishmania Species
CPSF3	Asn219His point mutation	3-fold decrease in sensitivity (resistance) to DNDI-6148	L. donovani

Source: Mowbray, C. E., et al. (2021).[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Resistance Pathway

The following diagram illustrates the established mechanism of action of **DNDI-6148** and the identified resistance mechanism. **DNDI-6148** inhibits the endonuclease activity of CPSF3, which is essential for parasite survival. A point mutation in the CPSF3 gene can reduce the binding affinity of the drug, leading to resistance.

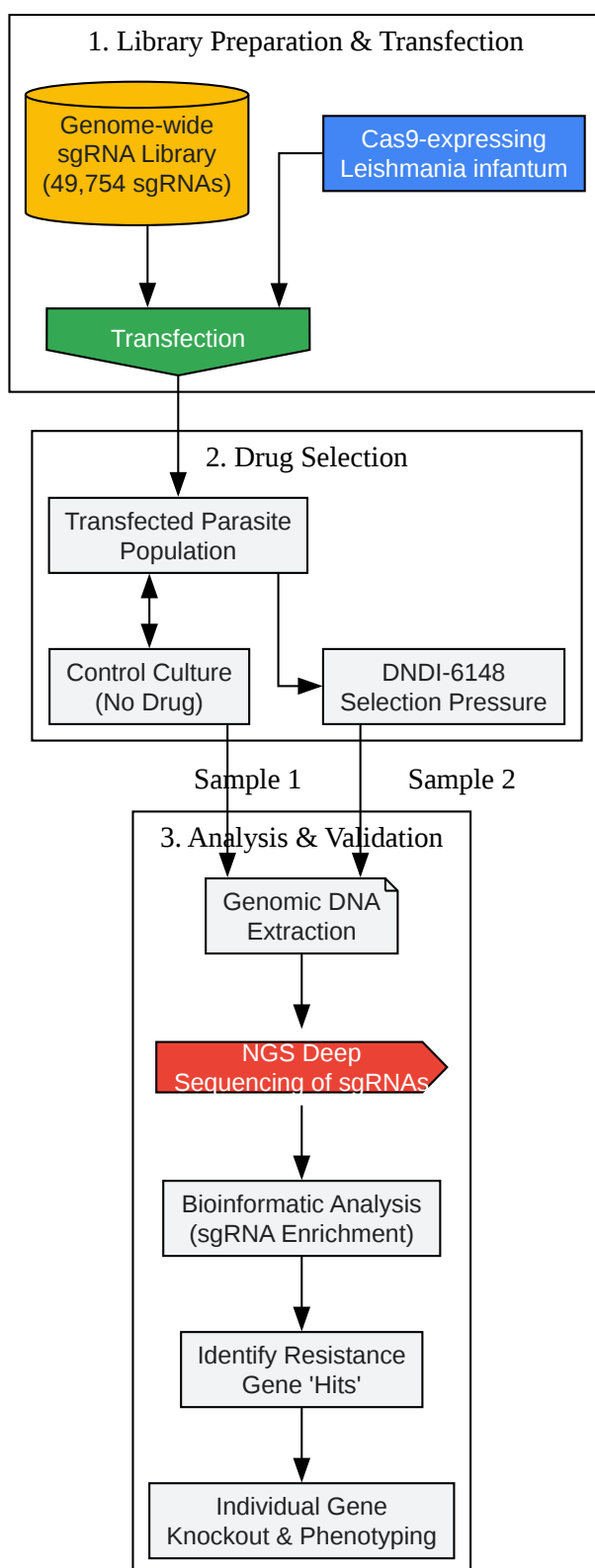


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Caption: Mechanism of **DNDI-6148** action and resistance.

Experimental Workflow: Genome-Wide CRISPR-Cas9 Screen

This diagram outlines the workflow for a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to **DNDI-6148** in Leishmania. This powerful technique can uncover novel resistance mechanisms beyond the primary drug target.^{[6][7][8]}



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Caption: Workflow for a CRISPR-Cas9 resistance screen.

Experimental Protocols

The following protocols are adapted from established methodologies for CRISPR-Cas9 gene editing in *Leishmania*.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 1: Site-Directed Mutagenesis of CPSF3 to Validate Resistance

This protocol describes how to introduce the Asn219His point mutation into the endogenous CPSF3 locus in Cas9-expressing *Leishmania*.

1.1. Design of sgRNA and Donor DNA:

- **sgRNA Design:** Design a single guide RNA (sgRNA) that targets a region as close as possible to the Asn219 codon in the CPSF3 gene. Use a tool like EuPaGDT to ensure specificity and minimize off-target effects. The sgRNA should be cloned into a *Leishmania* expression vector (e.g., pLdCN).[\[9\]](#)
- **Donor DNA Design:** Synthesize a single-stranded oligonucleotide donor (e.g., 100-120 nt) containing the desired Asn219His mutation (AAT to CAT). This donor should have 40-50 nt homology arms flanking the mutation site to promote homology-directed repair (HDR).

1.2. Parasite Culture:

- Culture a *Leishmania donovani* cell line stably expressing Cas9 nuclease in M199 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic (e.g., Hygromycin B).

1.3. Transfection:

- Prepare $\sim 1 \times 10^8$ promastigotes in their logarithmic growth phase.
- Wash the cells twice with a sterile electroporation buffer (e.g., Tb-BSF buffer).
- Resuspend the parasite pellet in 100 μ L of electroporation buffer.
- Add 10 μ g of the sgRNA expression plasmid and 10 μ g of the single-stranded donor DNA to the cell suspension.
- Transfer the mixture to a 2 mm gap electroporation cuvette.
- Electroporate using a suitable device (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser) with a program optimized for *Leishmania*.

1.4. Selection and Cloning:

- After electroporation, transfer the cells to 10 mL of fresh M199 medium and allow them to recover for 18-24 hours.
- Since this is a subtle mutation without a drug-selectable marker, selection will be phenotypic. Add **DNDI-6148** to the culture at a concentration 2-3 times the EC50 of the wild-type parent line.
- Culture the parasites until a resistant population emerges.
- Isolate single clones by limiting dilution or plating on semi-solid agar.

1.5. Verification:

- Extract genomic DNA from the resistant clones.
- PCR amplify the targeted region of the CPSF3 gene.
- Sequence the PCR product (Sanger sequencing) to confirm the presence of the Asn219His mutation.
- Perform a dose-response assay to quantify the shift in EC50 for **DNDI-6148** compared to the wild-type line.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen for **DNDI-6148** Resistance

This protocol outlines a high-throughput screen to identify all genes potentially involved in **DNDI-6148** resistance.

2.1. Library Transfection:

- Obtain or generate a genome-wide sgRNA library targeting all annotated genes in the Leishmania genome (e.g., the L. infantum library with ~50,000 sgRNAs).^{[6][8]}
- Transfect the pooled sgRNA library into a Cas9-expressing L. infantum cell line using the electroporation method described in Protocol 1.3. A larger-scale transfection is required to ensure sufficient coverage of the library.

2.2. Drug Selection:

- After a 24-hour recovery period, split the transfected culture into two large populations:
- Control Population: Culture without any drug pressure.

- Treatment Population: Culture with a strong selective pressure of **DNDI-6148** (e.g., 5-10x the EC50).
- Maintain the cultures, passaging them as needed, for several weeks to allow for the enrichment of resistant genotypes. The growth rate of the treated population should eventually recover to a rate similar to the untreated control.

2.3. Sample Preparation and Sequencing:

- Harvest a large number of cells (~5x10⁸) from both the control and **DNDI-6148**-treated populations.
- Extract genomic DNA from both samples.
- Use a two-step PCR protocol to first amplify the integrated sgRNA sequences from the genomic DNA and then add Illumina sequencing adapters and barcodes.
- Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the relative abundance of each sgRNA.

2.4. Data Analysis:

- Align the sequencing reads to the original sgRNA library to get read counts for each sgRNA.
- Use bioinformatics tools (e.g., MAGeCK) to compare the sgRNA abundance between the **DNDI-6148**-treated and control populations.
- Calculate an enrichment score (e.g., log₂ fold change) for each gene. Genes with significantly enriched sgRNAs in the treated population are considered potential resistance hits.

2.5. Hit Validation:

- For the top 5-10 candidate genes identified, validate their role in resistance individually.
- For each gene, design 2-3 new sgRNAs and generate individual knockout lines using the methods described in Protocol 1 (often using a drug resistance cassette as the donor DNA for easier selection).
- Confirm gene disruption via PCR or Southern blot.
- Perform dose-response assays on the validated knockout lines to confirm their resistance to **DNDI-6148**.

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